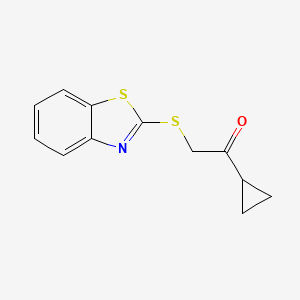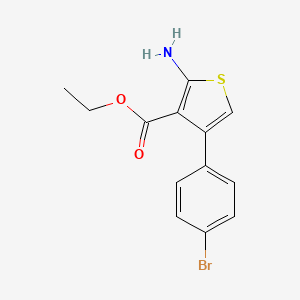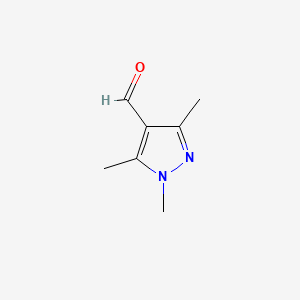
2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone derivatives involves several key steps, including carbon-sulfur bond cleavage reactions in a basic medium, employing phenacyl bromide and α-chloroacetone as starting materials. This process leads to the generation of various derivatives, highlighting the versatility and reactivity of the benzothiazole thioether moiety in synthesis (Al-Omran & El-Khair, 2014). Additionally, cyclization of unsymmetrical thioureas has been used to create N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, showcasing the compound's potential for further chemical modifications (Eshghi et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone derivatives has been elucidated using a variety of spectroscopic techniques, including 1H-NMR, 13C-NMR, and X-ray crystallography. These studies have confirmed the expected structural features and provided detailed insights into the molecular geometry, aiding in the understanding of the compound's reactivity and properties (Inkaya, 2018).
Chemical Reactions and Properties
2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone and its derivatives participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. For example, reactions with malononitrile and elemental sulfur or cyanoacetohydrazide lead to the formation of derivatives with potential biological activity (Al-Omran & El-Khair, 2014). These reactions demonstrate the compound's versatility and its utility as a building block in organic synthesis.
Physical Properties Analysis
The physical properties of 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone derivatives have been characterized using various analytical techniques, including thermal analysis (TG/DTA) and spectroscopic methods (UV-Vis, FT-IR). These studies provide valuable information about the stability, solubility, and other physical characteristics of the compound, which are essential for its potential applications (Inkaya, 2018).
Chemical Properties Analysis
The chemical properties of 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone derivatives, such as reactivity towards various nucleophiles and electrophiles, have been explored in depth. These studies reveal the compound's ability to undergo a wide range of chemical transformations, making it a valuable tool for the synthesis of complex molecules and materials (Al-Omran & El-Khair, 2014; Eshghi et al., 2019).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : A study by Al-Omran and El-Khair (2014) demonstrated a new synthesis route for 2-(benzothiazol-2-ylthio)-1-phenylethanone through carbon–sulfur bond cleavage reactions in a basic medium, highlighting innovative approaches in the synthesis of benzothiazole derivatives (Al-Omran & El-Khair, 2014).
Cyclization Processes : Research by Wen Na (2007) focused on the synthesis of novel compounds with NHE1 inhibitory activity, employing 2-(5-substituted benzimidazol(or benzothiazol)-2-ylthio)-1-(4-substituted phenylethylidene) aminoguanidines, demonstrating the compound's versatility in medicinal chemistry applications (Wen Na, 2007).
Biological and Pharmaceutical Applications
Cytotoxicity Studies : Eshghi et al. (2019) synthesized new benzothiazole derivatives and evaluated their cytotoxicity against various cancer cell lines, providing insights into potential therapeutic applications (Eshghi, Eshkil, Saljooghi, & Bakavoli, 2019).
Anticancer Activity : Osmaniye et al. (2018) reported the synthesis of novel benzothiazole-thiazolidine derivatives and evaluated their anticancer activity, demonstrating significant potential in oncological research (Osmaniye, Levent, Ardic, Atlı, Özkay, & Kaplancıklı, 2018).
Antimicrobial Properties : A study by Falsmaisim et al. (2010) on the synthesis and characterization of new 2-Mercapto benzothiazole derivatives revealed their promising antimicrobial activity, which could have implications in treating various infections (Falsmaisim, Raauf, & Salman, 2010).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel, showcasing the compound's potential in material science and engineering applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Orientations Futures
Benzothiazole derivatives, including “2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone”, have shown significant potential in the field of medicinal chemistry. Future research may focus on developing more potent biologically active benzothiazole-based drugs . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-cyclopropylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c14-10(8-5-6-8)7-15-12-13-9-3-1-2-4-11(9)16-12/h1-4,8H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJPVPZBYINWPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354238 |
Source


|
| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-cyclopropylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone | |
CAS RN |
337488-10-5 |
Source


|
| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-cyclopropylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)
![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)
![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)








![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

